2-Bromo-4-(trifluoromethyl)benzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated compounds has been explored in several studies. For instance, a natural product with a similar brominated benzyl structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another study demonstrated the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane to form aryl fluoromethyl ethers . Additionally, o-Bromobenzyl alcohol was used as an annulating reagent for the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction . These methodologies could potentially be adapted for the synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-(trifluoromethyl)benzyl alcohol has been studied using various techniques. For example, the X-ray crystal structure of a brominated hydrazone Schiff base compound was determined, revealing its crystallization in the monoclinic system with space group P21/c . Although the exact structure of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is not provided, insights into its molecular geometry and intermolecular interactions could be inferred from related compounds.
Chemical Reactions Analysis
The chemical reactivity of brominated and trifluoromethylated compounds has been the subject of research. Arynes generated from brominated trifluoromethoxybenzenes were trapped with furan in a [4+2] cycloaddition, followed by various transformations . Similarly, 2-Bromo-4-(trifluoromethyl)benzyl alcohol may undergo nucleophilic substitution reactions due to the presence of the bromine atom, as well as electrophilic aromatic substitution facilitated by the electron-withdrawing trifluoromethyl group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4-(trifluoromethyl)benzyl alcohol are not directly reported, related compounds provide some context. The presence of the trifluoromethyl group is known to influence the acidity of adjacent hydrogens, increase thermal stability, and affect the compound's lipophilicity . The bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The vibrational spectroscopy and DFT calculations of a brominated hydrazone compound provide insights into the vibrational modes and electronic properties that could be relevant to 2-Bromo-4-(trifluoromethyl)benzyl alcohol .
Scientific Research Applications
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 497959-33-8 . It has a molecular weight of 255.03 .
- This compound is used as a pharmaceutical intermediate . It’s also used to predict the NMR spectrum .
- It’s employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .
-
Pharmaceutical Intermediate : This compound is used as a pharmaceutical intermediate . It’s a versatile building block that can be used as a reactant in organic synthesis . It’s also a useful intermediate and building block for complex compounds .
-
Predicting NMR Spectrum : It’s used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful and theoretically complex analytical tool used in quality control and research for determining the content and purity of a sample as well as its molecular structure.
-
Kinetic Studies of Phosphonoformate Prodrugs and Aquachromium (IV) : This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Kinetic studies can provide valuable insights into the reaction mechanisms of these compounds.
-
Synthesis of FDA-Approved Drugs : Trifluoromethyl group-containing drugs have been approved by the FDA over the past 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs . This compound could potentially be used in the synthesis of these drugs.
-
Synthesis of Antiviral Compounds : It can be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
-
Inhibitors of Hepatitis C Virus NS5B Polymerase : It can also be used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
-
Organofluorine Chemistry : Alfa Chemistry specializes in organofluorine chemistry and offers high-quality 2-Bromo-4-(trifluoromethyl)benzyl alcohol and related services .
Safety And Hazards
2-Bromo-4-(trifluoromethyl)benzyl alcohol is considered hazardous. It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWNLTSBVALPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381370 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
497959-33-8 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497959-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.